molecular formula C24H27FN4O3 B2990889 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892288-13-0

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2990889
CAS-Nummer: 892288-13-0
Molekulargewicht: 438.503
InChI-Schlüssel: ZDVSPAXLRKCXOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety. This structural architecture aligns with bioactive quinazoline derivatives, which are frequently explored for therapeutic applications, including kinase inhibition, epigenetic modulation, and anticancer activity . The 2-fluorophenyl group on the piperazine ring may enhance metabolic stability and receptor binding selectivity, while the pentyl chain at position 3 likely influences lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-3-6-11-29-23(31)18-10-9-17(16-20(18)26-24(29)32)22(30)28-14-12-27(13-15-28)21-8-5-4-7-19(21)25/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSPAXLRKCXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of the compound typically involves the reaction of 2-fluorophenylpiperazine with various carbonyl precursors to form the quinazoline backbone. The structural formula can be represented as follows:

C20H24FN3O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{2}

This compound features a piperazine ring and a quinazoline scaffold, which are known for their diverse pharmacological properties.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO have been explored for their therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • IC50 Values : Compounds related to this structure have shown significant inhibitory activity against MAO-B with IC50 values in the low micromolar range (e.g., 0.013 µM for closely related derivatives) .
  • Selectivity : The selectivity indices for MAO-B over MAO-A suggest that these compounds could provide therapeutic benefits with reduced side effects associated with non-selective MAO inhibitors.

2. Anticancer Activity

The quinazoline derivatives have also been evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

  • Cell Line Studies : In vitro studies demonstrate that these compounds can inhibit cell proliferation in multiple cancer cell lines, including breast and prostate cancer cells. For instance, related compounds showed significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM .
  • Mechanisms : The proposed mechanisms include disruption of the cell cycle and induction of oxidative stress leading to apoptosis.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a compound similar to 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .

Case Study 2: Cancer Therapy

In another study focusing on breast cancer models, administration of the compound led to a marked decrease in tumor size and improved survival rates in animal models. The mechanism was attributed to enhanced apoptosis via the intrinsic pathway, as evidenced by increased expression of pro-apoptotic factors .

Data Summary

Biological Activity IC50 Values Selectivity Index Mechanism
MAO-B Inhibition0.013 µMHighCompetitive Inhibition
Anticancer Activity10 - 50 µMN/AApoptosis Induction

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Quinazoline-2,4-dione Derivatives

The quinazoline-2,4-dione scaffold is a common pharmacophore. Key analogues include:

Compound Name Substituents Key Structural Differences Potential Implications Reference
Target Compound 3-pentyl, 7-(4-(2-fluorophenyl)piperazine-1-carbonyl) Reference structure Balanced lipophilicity and electronic effects
5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione 5-fluoro, benzyl group with pyrimidinyl-piperazine Pyrimidinyl-piperazine enhances π-π stacking; fluorination increases metabolic stability PARP inhibitor with 55.6% synthesis yield
3-Pentyl-7-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2,4(1H,3H)-quinazolinedione 3-pentyl, 7-(3-CF₃-phenyl-piperazine) Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects Potential improved target engagement but reduced solubility
7-(4-Cyclohexylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione 7-(cyclohexyl-piperazine) Cyclohexyl group introduces steric bulk May alter binding kinetics and selectivity

Key Observations :

  • The 2-fluorophenyl substituent in the target compound provides moderate hydrophobicity compared to the 3-CF₃-phenyl (higher lipophilicity) and cyclohexyl (steric hindrance) groups .
  • Fluorination at the quinazoline core (e.g., 5-fluoro in ’s compound) improves metabolic stability and binding affinity in PARP inhibitors .

Piperazine-Carbonyl Modifications

The piperazine-carbonyl linkage is critical for bioactivity. Notable derivatives include:

Compound Name Piperazine Substituent Core Structure Activity Notes Reference
Target Compound 2-Fluorophenyl Quinazoline-2,4-dione Hypothesized kinase/HDAC dual inhibition (structural analogy to )
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione 3-Cl-4-CF₃-phenyl Pyrimidine-2,4-dione Enhanced electron-withdrawing effects; potential for DNA interaction
7-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one 2-Phenylethyl Benzanthrone Fluorescent properties; solvatochromic behavior

Key Observations :

  • Electron-withdrawing groups (e.g., Cl , CF₃ ) on the piperazine phenyl ring () may enhance target binding but reduce solubility .

Key Observations :

  • High-yield methods (e.g., ’s 55.6% over four steps) emphasize scalable, environmentally friendly processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.